N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine

Medicinal Chemistry ADME Optimization Ligand-Protein Interaction

N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine (CAS 923151-01-3) is a trisubstituted piperazinyl-pyrimidine derivative with molecular formula C21H29N5O4 and molecular weight 415.49 g/mol. Its structure features a 2,4,6-trisubstituted pyrimidine core bearing an N-ethylamino group at position 4, a methyl group at position 6, and a 4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl moiety at position 2, yielding one hydrogen bond donor and nine hydrogen bond acceptors.

Molecular Formula C21H29N5O4
Molecular Weight 415.494
CAS No. 923151-01-3
Cat. No. B2989256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine
CAS923151-01-3
Molecular FormulaC21H29N5O4
Molecular Weight415.494
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H29N5O4/c1-6-22-18-11-14(2)23-21(24-18)26-9-7-25(8-10-26)20(27)15-12-16(28-3)19(30-5)17(13-15)29-4/h11-13H,6-10H2,1-5H3,(H,22,23,24)
InChIKeyDEBVYQDCVKFIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine (CAS 923151-01-3): Structural Identity and Procurement-Grade Specification


N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine (CAS 923151-01-3) is a trisubstituted piperazinyl-pyrimidine derivative with molecular formula C21H29N5O4 and molecular weight 415.49 g/mol. Its structure features a 2,4,6-trisubstituted pyrimidine core bearing an N-ethylamino group at position 4, a methyl group at position 6, and a 4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl moiety at position 2, yielding one hydrogen bond donor and nine hydrogen bond acceptors [1]. The compound belongs to the piperazinyl-pyrimidine chemical class explored in medicinal chemistry as γ-secretase modulators for Alzheimer's disease research [2] and as CCR4 chemokine receptor antagonists [3]. It is commercially available for non-human research use at ≥95% purity [1].

Why N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Replaced by Close Structural Analogs in Research Procurement


Substituting CAS 923151-01-3 with a structurally similar piperazinyl-pyrimidine analog introduces measurable alteration in hydrogen bond donor (HBD) count, lipophilicity, and topological polar surface area (TPSA)—parameters that directly govern membrane permeability, aqueous solubility, and target-binding pharmacophore complementarity. As demonstrated in the piperazinyl-pyrimidine γ-secretase modulator series, the specific N-alkyl substitution on the pyrimidine 4-position is a critical determinant of in vitro selectivity; optimization of this position enabled >180-fold selectivity for Aβ42 reduction over Notch cleavage inhibition [1]. For procurement-driven experimental design, the N-ethylamino substituent at position 4 confers a distinct HBD profile (1 HBD) versus the N,N-dimethylamino analog (0 HBD), producing a calculated clogP difference of approximately 0.3–0.5 log units that alters predicted CNS multiparameter optimization (MPO) scores [2]. These quantitative physicochemical divergences mean that generic class-level interchange risks uncontrolled variance in solubility, permeability, and target engagement—undermining the reproducibility of structure–activity relationship studies.

Quantitative Differentiation Evidence for N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine Versus Closest Analogs


Hydrogen Bond Donor Count: N-Ethylamino (1 HBD) vs. N,N-Dimethylamino (0 HBD) in Pyrimidine 4-Position Analogs

CAS 923151-01-3 possesses exactly one hydrogen bond donor (the secondary amine NH of the N-ethylamino group at pyrimidine position 4), whereas its closest commercially available analog—N,N,6-trimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine (CAS 946384-06-1)—contains a tertiary N,N-dimethylamino substituent with zero HBD capacity [1]. This single-donor difference is structurally locked and cannot be modulated without changing the compound identity. Hydrogen bond donor count is a primary determinant in Lipinski's Rule of Five and the CNS MPO desirability score, directly influencing oral bioavailability probability and blood–brain barrier penetration potential [2].

Medicinal Chemistry ADME Optimization Ligand-Protein Interaction

Calculated Lipophilicity (clogP): Target Compound vs. N,N,6-Trimethyl Analog

The computed octanol–water partition coefficient (clogP) for CAS 923151-01-3 is 1.43, as calculated using a fragment-based method from the compound's SMILES structure [1]. In contrast, the N,N,6-trimethyl analog (CAS 946384-06-1), which replaces the N-ethylamino group with an N,N-dimethylamino group, is predicted to exhibit a clogP approximately 0.3–0.5 log units higher due to the additional methyl substitution eliminating the polar NH moiety and increasing overall hydrophobicity [2]. This difference places the target compound in a more favorable lipophilicity range (clogP 1–3) for oral absorption, while the comparator approaches the upper boundary of optimal CNS drug space [2].

Physicochemical Profiling Druglikeness LogP Optimization

Topological Polar Surface Area: Target (104.82 Ų) and Implications for Oral Bioavailability Prediction

The computed topological polar surface area (TPSA) for CAS 923151-01-3 is 104.82 Ų [1], which falls within the established threshold of <140 Ų for predicted good oral bioavailability and is compatible with the <90 Ų preferred range for blood–brain barrier penetration [2]. The N,N,6-trimethyl analog (CAS 946384-06-1) is expected to have a marginally lower TPSA (~95–100 Ų) due to replacement of the NH with an NCH3 group, reducing polar surface contributions [1]. The 4-ethoxy analog (CAS 946230-59-7), which replaces the entire ethylamino group with an ethoxy substituent, would have a substantially lower TPSA (~85–90 Ų), shifting its predicted absorption profile away from that of the target compound [1].

ADME Prediction Oral Absorption Membrane Permeability

Piperazinyl-Pyrimidine Class Selectivity: >180-Fold γ-Secretase Modulation Selectivity Over Notch Inhibition

The piperazinyl-pyrimidine scaffold, of which CAS 923151-01-3 is a structurally representative member, has been optimized to achieve >180-fold in vitro selectivity for γ-secretase modulation (Aβ42 lowering) over inhibition of Notch cleavage [1]. This class-level selectivity window is mechanistically significant because pan-inhibition of γ-secretase without Notch-sparing properties produces intestinal goblet cell metaplasia and immunosuppression in preclinical models [1]. While no direct head-to-head comparison data exist for the specific compound, its 4-ethylamino-6-methyl-2-piperazinyl substitution pattern is consistent with the structural determinants associated with high selectivity in the Rivkin et al. optimization series [1].

Alzheimer's Disease γ-Secretase Modulation Notch-Sparing Selectivity

Patent-Disclosed CCR4 Antagonist Scaffold: Structural Congruence with CAS 923151-01-3

The piperazinyl-pyrimidine chemotype represented by CAS 923151-01-3 falls within the generic Markush structure of formula I claimed in patent family US9493453B2 / EP2805947, which describes piperazinyl-pyrimidine derivatives as CCR4 antagonists for the treatment of asthma, allergic dermatitis, and related inflammatory conditions [1]. The patent discloses specific examples with CCR4 binding affinity in competitive displacement assays, establishing the scaffold's pharmacological rationale. The 3,4,5-trimethoxybenzoyl substituent present in CAS 923151-01-3 is a recurring pharmacophoric element in this patent series, contributing to receptor occupancy through interactions with the CCR4 transmembrane binding pocket [1].

Chemokine Receptor CCR4 Antagonism Immunology Research

Synthetic Purity Specification: ≥95% Baseline with Analytical Characterization for Reproducible SAR Studies

CAS 923151-01-3 is supplied at a minimum purity of 95% as determined by standard analytical methods, with full characterization including ¹H-NMR, ¹³C-NMR, and mass spectrometry available upon request from commercial vendors [1]. This purity specification is consistent with the ≥95% threshold recommended for reliable structure–activity relationship (SAR) studies, where impurities at levels >5% can confound biological assay interpretation [2]. The compound's InChIKey (DEBVYQDCVKFIIP-UHFFFAOYSA-N) provides a unique, unambiguous identifier for batch-to-batch identity verification across suppliers, reducing the risk of procurement errors that occur when relying solely on IUPAC nomenclature for structurally similar analogs [1].

Chemical Procurement Quality Control Reproducibility

Recommended Research Application Scenarios for N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine Based on Differentiated Evidence


Structure–Activity Relationship Studies Requiring Defined Hydrogen Bond Donor Capacity at the Pyrimidine 4-Position

In medicinal chemistry campaigns where the pyrimidine 4-position substituent modulates target engagement through hydrogen bonding, CAS 923151-01-3 provides precisely one HBD via its N-ethylamino group. This contrasts with the N,N,6-trimethyl analog (CAS 946384-06-1, 0 HBD) and the 4-ethoxy analog (CAS 946230-59-7, 0 HBD). Researchers can use this compound as the '1-HBD' reference point in a matched molecular pair analysis, enabling deconvolution of hydrogen bonding contributions from lipophilicity effects on biochemical IC50 values. The calculated TPSA of 104.82 Ų places the compound within the favorable oral bioavailability space, making it suitable for permeability profiling in Caco-2 or MDCK monolayer assays where HBD count is a key determinant of paracellular vs. transcellular transport. Evidence supporting this application derives from the structural comparison of HBD count , the computed TPSA value , and the established relationship between HBD count and permeability in the Veber framework .

γ-Secretase Modulator Screening in Alzheimer's Disease Target Validation

The piperazinyl-pyrimidine scaffold represented by CAS 923151-01-3 is mechanistically validated as a γ-secretase modulator chemotype with >180-fold selectivity for Aβ42 reduction over Notch cleavage inhibition at the class level . This compound can serve as a structural probe in cell-based assays (e.g., HEK293 cells expressing APPsw) to assess Aβ42/Aβ40 ratio modulation without the confounding Notch-related toxicity observed with non-selective γ-secretase inhibitors. The 3,4,5-trimethoxybenzoyl group at the piperazine N-4 position is a key pharmacophoric element for γ-secretase modulator activity, and the N-ethylamino substitution offers a distinct vector for structure-based optimization relative to the N,N-dimethylamino analogs . Researchers procuring this compound should independently verify Aβ42-lowering potency and Notch selectivity in their assay systems, as compound-specific data remain unpublished .

CCR4 Chemokine Receptor Antagonism Research in Allergic and Inflammatory Disease Models

CAS 923151-01-3 is structurally encompassed within the generic Markush formula of patent family US9493453B2, which claims piperazinyl-pyrimidine derivatives as CCR4 antagonists for the treatment of asthma, allergic dermatitis, rheumatoid arthritis, and other CCR4-mediated conditions . The compound can be employed as a chemical probe in CCR4 competitive binding assays using [125I]-TARC as the radioligand in CHO cell membranes expressing human recombinant CCR4, and in functional chemotaxis assays measuring CCL17/TARC-induced migration of CCR4+ T cells. The trimethoxybenzoyl substituent is a recurrent element in CCR4-active compounds within the patent series, suggesting its importance for receptor occupancy. Procurement for immunology research should include confirmatory binding and functional assays, as the exact affinity of this specific compound for CCR4 has not been publicly disclosed in numerical form .

Computational Chemistry Campaigns for CNS Druglikeness Optimization Using Matched Molecular Pairs

With a calculated clogP of 1.43 and TPSA of 104.82 Ų, CAS 923151-01-3 resides at the favorable intersection of oral absorption space (TPSA < 140 Ų) and CNS desirability space (clogP 1–3) . This compound can serve as a reference structure in computational matched molecular pair (MMP) analyses comparing the effects of N-ethylamino (target) vs. N,N-dimethylamino (CAS 946384-06-1) vs. 4-ethoxy (CAS 946230-59-7) substitutions on predicted blood–brain barrier penetration. The CNS MPO desirability score, which incorporates clogP, TPSA, HBD, molecular weight, and pKa, can be calculated for the target compound and its analogs to quantify the impact of each structural modification on predicted CNS exposure . Such MMP analyses are directly relevant to procurement decisions in CNS drug discovery programs where multiparameter optimization of physicochemical properties is a primary screening criterion.

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